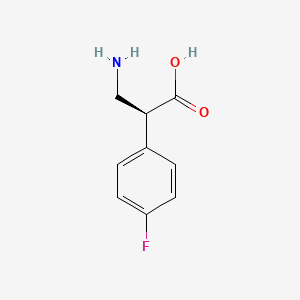
(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group and a fluorophenyl group attached to a propanoic acid backbone
作用机制
Target of Action
The primary target of the compound (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .
Biochemical Pathways
The compound is involved in the biosynthesis of the enediyne antitumor antibiotic C-1027 . It catalyzes the MIO-dependent deamination of L-tyrosine generating the corresponding alpha, beta-unsaturated acid .
生化分析
Biochemical Properties
(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid transporters and enzymes involved in amino acid metabolism. The fluorine atom in its structure can enhance its binding affinity to certain enzymes, potentially altering their activity. For instance, it may interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine, affecting its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, particularly those involving amino acid sensing and metabolism. This compound may affect gene expression by modulating the activity of transcription factors that respond to amino acid levels. Additionally, it can impact cellular metabolism by altering the flux through metabolic pathways that involve phenylalanine and its derivatives .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of enzymes involved in amino acid metabolism. For example, its interaction with phenylalanine hydroxylase can inhibit the enzyme’s activity, leading to changes in phenylalanine and tyrosine levels. This compound may also influence gene expression by binding to regulatory proteins that control transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, affecting its efficacy. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metabolic processes and improve amino acid utilization. At high doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and potential neurotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the conversion of phenylalanine to tyrosine and further downstream metabolites. This compound can also affect the levels of intermediates in the phenylalanine and tyrosine metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific amino acid transporters. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for these transporters and its ability to cross cellular membranes. It may accumulate in tissues with high amino acid turnover, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and glycine. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
化学反应分析
Types of Reactions
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted fluorophenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a substrate for enzyme studies and protein engineering.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Phenylalanine: The parent compound, which lacks the fluorine substitution.
4-Fluorophenylalanine: A similar compound with a fluorine atom on the phenyl ring but different stereochemistry.
3-Amino-2-phenylpropanoic acid: A compound with a similar structure but without the fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S)-3-amino-2-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields .
属性
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYJBABWRDJSO-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
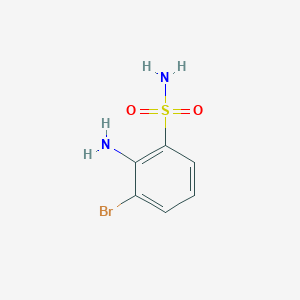
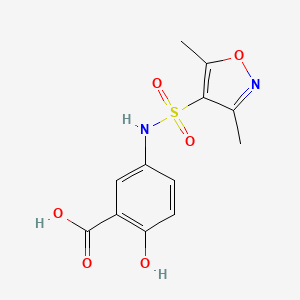
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
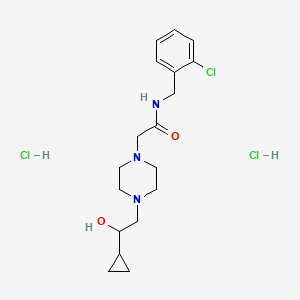
![3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)
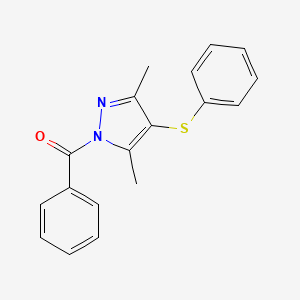
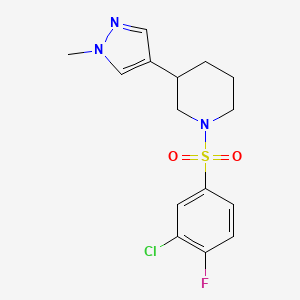
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)

![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)
